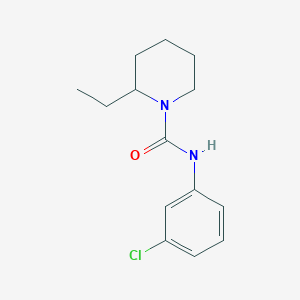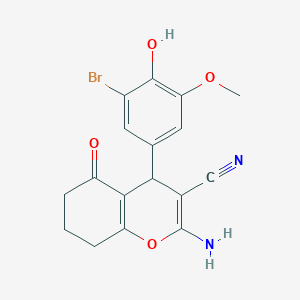
N-(3-chlorophenyl)-2-ethyl-1-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-2-ethyl-1-piperidinecarboxamide, commonly known as clonidine, is a medication that is primarily used to treat high blood pressure. It is classified as a centrally acting alpha-2 adrenergic agonist and has been shown to have a variety of other therapeutic applications. Clonidine was first synthesized in the early 1960s and has since become an important tool in the field of pharmacology.
作用機序
The mechanism of action of clonidine involves its binding to alpha-2 adrenergic receptors in the brain and spinal cord. This results in the inhibition of the release of norepinephrine, a neurotransmitter that is involved in the regulation of blood pressure, heart rate, and other physiological functions. By reducing the release of norepinephrine, clonidine can effectively lower blood pressure and reduce anxiety and pain.
Biochemical and Physiological Effects:
Clonidine has a variety of biochemical and physiological effects, including the reduction of sympathetic nervous system activity, the inhibition of renin release, and the reduction of heart rate and cardiac output. Additionally, clonidine has been shown to modulate the release of other neurotransmitters, including serotonin and dopamine, which may contribute to its anxiolytic and analgesic effects.
実験室実験の利点と制限
One advantage of using clonidine in laboratory experiments is its well-established mechanism of action and pharmacokinetic profile. This allows for precise dosing and the ability to control for potential confounding variables. Additionally, clonidine has been shown to have a relatively low incidence of side effects, which makes it a useful tool for studying the physiological effects of alpha-2 adrenergic agonists.
One limitation of using clonidine in laboratory experiments is its potential for off-target effects. While clonidine is a selective alpha-2 adrenergic agonist, it may also interact with other receptors and neurotransmitter systems, which could confound experimental results. Additionally, the use of clonidine in laboratory experiments may not accurately reflect its effects in clinical settings, as the dosages and routes of administration may differ.
将来の方向性
There are several areas of future research that could further elucidate the therapeutic potential of clonidine. One area of interest is the potential use of clonidine in the treatment of post-traumatic stress disorder (PTSD). Animal studies have shown that clonidine can effectively reduce the symptoms of PTSD, and clinical trials are currently underway to investigate its efficacy in humans.
Another area of future research is the potential use of clonidine in the treatment of chronic pain conditions. While clonidine has shown promise as an analgesic, further research is needed to determine its optimal dosing and administration regimens, as well as its potential for long-term use.
Finally, there is growing interest in the use of clonidine in combination with other medications for the treatment of various conditions, such as anxiety and depression. Studies have shown that clonidine may enhance the effects of other medications, such as antidepressants, and further research is needed to determine the optimal combinations and dosages.
合成法
The synthesis of clonidine involves the reaction of 2,6-dichlorobenzonitrile with ethyl magnesium bromide, followed by the addition of piperidine and acetic anhydride. This process results in the formation of N-(2,6-dichlorophenyl)-2-piperidinylacetamide, which is then reacted with thionyl chloride and 3-chloroaniline to yield the final product, clonidine.
科学的研究の応用
Clonidine has been extensively studied for its various therapeutic applications in both clinical and preclinical settings. One area of research has focused on its potential use as an analgesic, particularly in the treatment of neuropathic pain. Studies have shown that clonidine can effectively reduce pain in animal models of neuropathic pain, and clinical trials have demonstrated its efficacy in reducing pain in patients with chronic pain conditions.
Another area of research has investigated the potential of clonidine as an anxiolytic and sedative. Studies have shown that clonidine can effectively reduce anxiety and promote sedation in both animal models and human subjects. Additionally, clonidine has been shown to have potential as a treatment for alcohol and opioid withdrawal, as it can alleviate symptoms such as anxiety, agitation, and insomnia.
特性
IUPAC Name |
N-(3-chlorophenyl)-2-ethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-2-13-8-3-4-9-17(13)14(18)16-12-7-5-6-11(15)10-12/h5-7,10,13H,2-4,8-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJNKGIRKABGNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chlorophenyl)-2-ethyl-1-piperidinecarboxamide | |
CAS RN |
301681-01-6 |
Source


|
| Record name | N-(3-CHLOROPHENYL)-2-ETHYL-1-PIPERIDINECARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5059763.png)

![methyl 4-{[3-({[3-(1H-pyrazol-1-yl)phenyl]amino}carbonyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5059778.png)
![2-(6H-indolo[2,3-b]quinoxalin-6-yl)-N-mesitylacetamide](/img/structure/B5059788.png)


![ethyl 4-[methyl(methylsulfonyl)amino]benzoate](/img/structure/B5059817.png)

![N-(2-methoxyethyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5059834.png)
![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(4-methylphenyl)thio]piperidine](/img/structure/B5059837.png)
![sec-butyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5059839.png)

![2,2-diphenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B5059863.png)
